molecular formula C29H34N6O4 B12168477 N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide

Cat. No.: B12168477
M. Wt: 530.6 g/mol
InChI Key: JUBGSLKKRIMPRQ-UHFFFAOYSA-N
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Description

This compound is a heptanedihydrazide derivative featuring two indol-3-ylidene moieties with distinct stereochemistry (E and Z configurations) at the hydrazone linkages. The indole rings are substituted with a propyl group at the N1 position and a ketone oxygen at the C2 position. Its synthesis likely follows a condensation pathway similar to other indolylidene hydrazides, where valproic hydrazide reacts with substituted isatins under acidic reflux conditions . The extended heptane backbone and stereochemical duality may enhance its molecular flexibility and binding affinity compared to shorter-chain analogs.

Properties

Molecular Formula

C29H34N6O4

Molecular Weight

530.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-propylindol-3-yl)imino]heptanediamide

InChI

InChI=1S/C29H34N6O4/c1-3-18-34-22-14-10-8-12-20(22)26(28(34)38)32-30-24(36)16-6-5-7-17-25(37)31-33-27-21-13-9-11-15-23(21)35(19-4-2)29(27)39/h8-15,38-39H,3-7,16-19H2,1-2H3

InChI Key

JUBGSLKKRIMPRQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide typically involves the condensation of two molecules of 2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde with heptanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like halogens and nitrating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the indole moieties .

Scientific Research Applications

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

  • Chain length : The heptane backbone distinguishes it from shorter analogs (e.g., propane or pentane chains) and longer derivatives (e.g., decane in ).
  • Substituents : Propyl groups at N1 contrast with isopropyl (), pentyl (), or methoxy substitutions ().
  • Stereochemistry : The E/Z isomerism in the target compound is absent in simpler derivatives like (2Z)-N-(2-chlorobenzyl) analogs (–7).

Table 1: Key Structural and Functional Differences

Compound Backbone Chain Substituents Stereochemistry Reported Bioactivity Source
Target compound Heptane N1-propyl, C2=O E/Z duality Hypothetical broad-spectrum
N'-(2-oxoindolin-3-ylidene)pentane Pentane N1-propyl, C2=O Single (Z) Anticonvulsant
N'~1~-isopropyl-propanedihydrazide Propane N1-isopropyl, C2=O E/Z duality Unreported
Methoxy-pentyl decanedihydrazide Decane N1-pentyl, C5-OCH3 E/Z duality Antimicrobial (speculative)
(2Z)-N-(2-chlorobenzyl)thiosemicarbazide 2-chlorobenzyl, C2=O Single (Z) Antiviral

Biological Activity

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is a complex organic compound characterized by its unique dual indole structure and hydrazide linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3, with a molecular weight of approximately 298.34 g/mol. The structure features two indole-derived moieties linked by a heptanedihydrazide backbone, which may confer distinct biological properties not found in simpler analogs.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit promising antimicrobial properties. For instance, derivatives of indole have shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Compound NameStructure FeaturesBiological Activity
5dIndole ring with methylene linkageMIC at 37.9–113.8 μM against MRSA
5gIndole derivatives with varied substitutionsMIC at 36.5 µM against Enterobacter cloacae
Hydrazone CompoundsFormed from aldehydes/ketones and hydrazinesPotential anti-inflammatory effects

These findings suggest that the hydrazone moiety may enhance the antimicrobial efficacy of indole derivatives by facilitating interactions with bacterial targets.

Anticancer Activity

The dual indole structure of this compound may also contribute to its anticancer properties. Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be a candidate for further anticancer research.

While specific mechanisms for N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl - 1,2-dihydro - 3H-indol - 3 - ylidene]heptanedihydrazide remain to be fully elucidated, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of carbonyl groups and hydrazine functionalities could facilitate interactions with biomolecules such as proteins and nucleic acids.

Case Studies

Several studies have explored the biological activity of similar indole-based compounds:

  • Study on Antimicrobial Efficacy : A series of indole derivatives were synthesized and tested against resistant bacterial strains. Compounds demonstrated lower MIC values than traditional antibiotics like ampicillin.
  • Anticancer Evaluation : Research on indole-based hydrazones showed significant cytotoxicity against breast cancer cells, prompting further investigation into their potential as chemotherapeutic agents.

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